2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
- 2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine (let’s call it Compound X) is a complex heterocyclic compound.
- It features a fused pyrazole, benzothiophene, and triazolopyrimidine ring system.
- The difluoromethyl groups enhance its stability and lipophilicity.
Preparation Methods
- Synthetic Routes :
- Compound X can be synthesized through various routes, including condensation reactions.
- One common method involves the reaction of a pyrazole derivative with an appropriate aldehyde or ketone.
- Reaction Conditions :
- Solvents like DMF or DMSO are often used.
- Catalysts or reagents such as acetic acid hydrazide may be employed.
- Industrial Production :
- Industrial-scale production methods may involve continuous flow processes or batch reactions.
Chemical Reactions Analysis
- Reactions :
- Compound X can undergo diverse reactions, including:
- Oxidation : Oxidative transformations of the pyrazole or benzothiophene rings.
- Reduction : Reduction of the triazolopyrimidine moiety.
- Substitution : Halogenation or other substitutions.
- Compound X can undergo diverse reactions, including:
- Common Reagents and Conditions :
- For oxidation: Oxone, mCPBA.
- For reduction: Hydrogenation catalysts (e.g., Pd/C).
Properties
Molecular Formula |
C17H14F4N6S |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
4-[[3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C17H14F4N6S/c18-14(19)9-5-10(15(20)21)26(24-9)6-12-23-16-13-8-3-1-2-4-11(8)28-17(13)22-7-27(16)25-12/h5,7,14-15H,1-4,6H2 |
InChI Key |
ZWQUMGNHDNVZCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)CN5C(=CC(=N5)C(F)F)C(F)F |
Origin of Product |
United States |
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